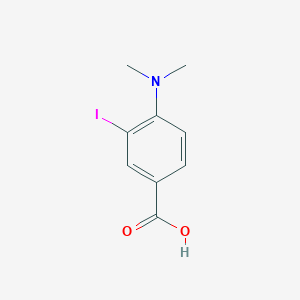

4-(Dimethylamino)-3-iodobenzoic acid

Description

4-(Dimethylamino)-3-iodobenzoic acid (CAS: 8952-63-7) is a substituted benzoic acid derivative characterized by a dimethylamino group (-N(CH₃)₂) at the 4-position and an iodine atom at the 3-position of the aromatic ring. This compound is of significant interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. The dimethylamino group is a strong electron-donating moiety, which modulates the acidity of the carboxylic acid group and enhances solubility in polar solvents.

Properties

IUPAC Name |

4-(dimethylamino)-3-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-11(2)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBQOMKKIJDSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660937 | |

| Record name | 4-(Dimethylamino)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98952-63-7 | |

| Record name | 4-(Dimethylamino)-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-3-iodobenzoic acid typically involves the iodination of 4-(Dimethylamino)benzoic acid. One common method is the Sandmeyer reaction, where 4-(Dimethylamino)benzoic acid is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the 3-position.

Industrial Production Methods

Industrial production of 4-(Dimethylamino)-3-iodobenzoic acid may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-3-iodobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(Dimethylamino)-3-iodobenzoic acid has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

Biological Studies: It is used in biochemical assays and studies to investigate its interactions with biological molecules.

Industrial Applications: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to interact with biological molecules, while the iodine atom can influence its electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Iodobenzoic Acids

- 3-Iodobenzoic Acid (CAS: 619-58-9): Lacks the dimethylamino group, leading to a higher melting point (270–273°C) due to increased symmetry and stronger intermolecular hydrogen bonding. The absence of the electron-donating dimethylamino group results in a more acidic carboxylic acid (pKa ~2.8) compared to 4-(dimethylamino)-3-iodobenzoic acid .

- 4-Iodobenzoic Acid (CAS: 619-58-9): Features iodine at the 4-position, which reduces steric hindrance compared to the 3-iodo isomer. Its electronic properties are distinct due to the para-substitution pattern, making it less reactive in electrophilic substitution reactions than the dimethylamino-substituted analog .

Functional Group Variations

- 4-Azido-3-iodobenzoic Acid (CAS: 1216380-53-8): Replaces the dimethylamino group with an azido (-N₃) group. The azido substituent introduces click chemistry compatibility but reduces electron-donating effects, increasing the carboxylic acid’s acidity. This compound is more reactive in photochemical or thermal reactions due to the azide’s instability .

- 3,4-Diiodobenzoic Acid (CAS: 35674-20-5): Contains iodine atoms at both 3- and 4-positions. The dual halogenation increases molecular weight (FW: 373.92 g/mol) and polarizability, enhancing halogen-bonding interactions. However, the lack of a dimethylamino group limits solubility in aqueous media compared to the target compound .

Substituted Amino Derivatives

- 4-(Methylamino)-3-nitrobenzoic Acid (CAS: 41263-74-5): Features a methylamino (-NHCH₃) group and a nitro (-NO₂) group. The nitro group’s electron-withdrawing nature significantly increases acidity (pKa ~1.5) compared to the dimethylamino analog. This compound is more suited for electrophilic aromatic substitution reactions due to the nitro group’s directing effects .

- 1-(4-Iodobenzoyl)-5-methoxy-2-methylindole-3-acetic Acid: An indomethacin derivative with a 4-iodobenzoyl group.

Acidity and Solubility

The dimethylamino group in 4-(dimethylamino)-3-iodobenzoic acid reduces the carboxylic acid’s acidity (estimated pKa ~4.5–5.0) compared to unsubstituted iodobenzoic acids (pKa ~2.8). This property enhances lipophilicity and membrane permeability, making it advantageous in prodrug formulations. In contrast, 3,4-diiodobenzoic acid’s dual halogenation lowers solubility in aqueous solvents (<1 mg/mL) .

Thermal Stability

4-(Dimethylamino)-3-iodobenzoic acid likely has a lower melting point (<200°C) than 4-iodobenzoic acid (mp 270–273°C) due to reduced crystallinity from the bulky dimethylamino group.

Biological Activity

4-(Dimethylamino)-3-iodobenzoic acid (commonly referred to as DMAB) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of DMAB, including its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C9H10I N O2

- Molecular Weight : 263.09 g/mol

- CAS Number : 19723-12-5

DMAB has been studied for its interactions with various biological targets, particularly in the context of cancer research and drug development. The compound exhibits several mechanisms:

- Inhibition of Enzymatic Activity : DMAB has been shown to inhibit specific enzymes associated with tumor growth and proliferation. For instance, it acts as a competitive inhibitor for certain proteases, which are crucial in cancer metastasis.

- Modulation of Receptor Activity : The compound interacts with various receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.

- Antioxidant Properties : Preliminary studies suggest that DMAB may possess antioxidant capabilities, which could contribute to its protective effects against oxidative stress in cells.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of DMAB:

Case Studies

- Prostate Cancer Research : A study highlighted the efficacy of DMAB in inhibiting PSA activity, which is pivotal in prostate cancer progression. The compound demonstrated a significant reduction in PSA levels in vitro, indicating its potential as a therapeutic agent for prostate cancer treatment .

- Enzyme Interaction Studies : Another investigation focused on the interaction of DMAB with chymotrypsin-like proteases. The results showed that DMAB could effectively inhibit these enzymes, suggesting its role in modulating proteolytic processes associated with cancer metastasis .

- Oxidative Stress Protection : Research indicated that DMAB might mitigate oxidative stress-induced cellular damage by acting as an antioxidant. This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.